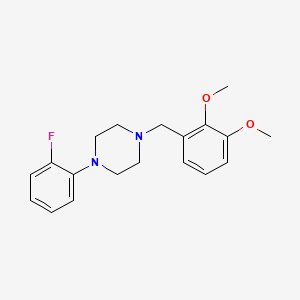

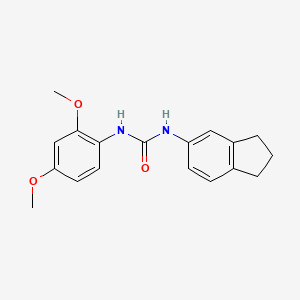

![molecular formula C12H16ClNO2 B5760939 4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)

4-[2-(4-chlorophenoxy)ethyl]morpholine

Descripción general

Descripción

4-[2-(4-chlorophenoxy)ethyl]morpholine, also known as cloperastine, is a morpholine derivative that has been extensively studied for its potential therapeutic applications. Cloperastine is a non-narcotic cough suppressant that has been shown to be effective in the treatment of various respiratory disorders.

Mecanismo De Acción

Cloperastine exerts its pharmacological effects by acting as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in the regulation of various cellular processes, including ion channel activity, neurotransmitter release, and cell survival. By blocking the sigma-1 receptor, 4-[2-(4-chlorophenoxy)ethyl]morpholine reduces the sensitivity of cough reflex pathways, thereby suppressing coughing. Cloperastine also has antihistaminic and anti-inflammatory properties, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

Cloperastine has been shown to have a number of biochemical and physiological effects, including reducing cough frequency and severity, improving lung function, and reducing airway inflammation. Cloperastine also has antihistaminic and anti-inflammatory properties, which may contribute to its therapeutic effects. In addition, this compound has been shown to have a good safety profile, with few reported adverse effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cloperastine has several advantages for use in lab experiments, including its high yield and purity, as well as its well-characterized pharmacological effects. However, there are also some limitations to its use, including its relatively high cost and limited solubility in some solvents.

Direcciones Futuras

There are several future directions for research on 4-[2-(4-chlorophenoxy)ethyl]morpholine, including investigating its potential therapeutic applications in other respiratory disorders, such as cystic fibrosis and bronchiectasis. In addition, further studies are needed to elucidate the precise mechanism of action of this compound, as well as its potential interactions with other drugs. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Conclusion

Cloperastine is a morpholine derivative that has been extensively studied for its potential therapeutic applications in the treatment of various respiratory disorders. It can be synthesized via the reaction of 4-chlorophenol with 2-(morpholin-4-yl)ethylamine in the presence of a base. Cloperastine exerts its pharmacological effects by acting as a selective antagonist of the sigma-1 receptor, which reduces the sensitivity of cough reflex pathways. Cloperastine has several advantages for use in lab experiments, including its high yield and purity, as well as its well-characterized pharmacological effects. However, there are also some limitations to its use, including its relatively high cost and limited solubility in some solvents. Future research on this compound should focus on investigating its potential therapeutic applications in other respiratory disorders, as well as elucidating its precise mechanism of action and developing more efficient and cost-effective synthesis methods.

Métodos De Síntesis

Cloperastine can be synthesized via the reaction of 4-chlorophenol with 2-(morpholin-4-yl)ethylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate 4-(2-hydroxyethyl)phenol, which is then reacted with morpholine to yield 4-[2-(4-chlorophenoxy)ethyl]morpholine. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Aplicaciones Científicas De Investigación

Cloperastine has been extensively studied for its potential therapeutic applications in the treatment of various respiratory disorders, including cough, asthma, and chronic obstructive pulmonary disease (COPD). It has been shown to be effective in reducing cough frequency and severity, improving lung function, and reducing airway inflammation. Cloperastine has also been shown to have antihistaminic and anti-inflammatory properties, which may contribute to its therapeutic effects.

Propiedades

IUPAC Name |

4-[2-(4-chlorophenoxy)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLBKNVHCDOVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324342 | |

| Record name | 4-[2-(4-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

91802-95-8 | |

| Record name | 4-[2-(4-chlorophenoxy)ethyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-propylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B5760860.png)

![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)

![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)

![N-cyclopropyl-6-ethyl-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5760879.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)

![4-[(2,5-dichloro-4,6-dimethylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5760933.png)

![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)